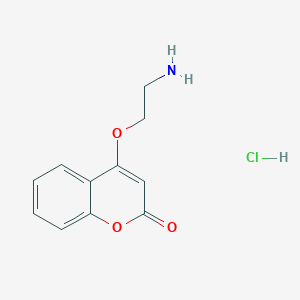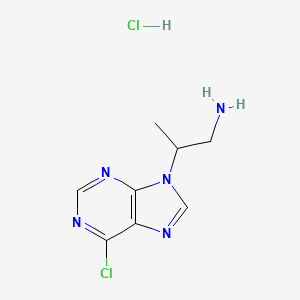
α-D-Manosa 1-fosfato sal sódico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-D-Mannose-1-phosphate sodium salt is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality a-D-Mannose-1-phosphate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-D-Mannose-1-phosphate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de glucoproteínas y glucolípidos
La α-D-Manosa 1-fosfato sal sódica se utiliza en la investigación de la estructura y función de las glucoproteínas y los glucolípidos . Estas son moléculas complejas que desempeñan funciones cruciales en muchos procesos biológicos, incluida la interacción célula-célula, la respuesta inmunitaria y el reconocimiento de patógenos.
Regulación de la vía metabólica
Este compuesto también se utiliza en el estudio de la regulación de la vía metabólica . Es un intermedio en el metabolismo de la fructosa y la manosa , y su estudio puede proporcionar información sobre cómo estas vías metabólicas están reguladas en diferentes organismos y bajo diferentes condiciones.
Biosíntesis de hormonas y vitaminas
La α-D-Manosa 1-fosfato sal sódica se utiliza en la exploración de la biosíntesis de hormonas y vitaminas . La comprensión del papel de este compuesto en estas vías biosintéticas puede ayudar en el desarrollo de nuevas estrategias terapéuticas para enfermedades relacionadas con deficiencias de hormonas y vitaminas.
Cuantificación colorimétrica enzimática
Los investigadores han desarrollado un método colorimétrico enzimático para la cuantificación de la α-D-manosa 1-fosfato . Este método no se ve afectado por la presencia de D-manosa, D-mannosamina, N-acetil-D-mannosamina, L-manosa, β-1,4-mannobiosa, α-1,2-mannobiosa, metil α-D-manósido o dimetilsulfóxido .
Investigación probiótica
En un estudio que evaluó los efectos de los niveles de inclusión de probióticos en la dieta sobre la composición de la mucina intestinal, se encontró que la suplementación con α-D-Manosa 1-fosfato sal sódica aumentó el grosor de la capa de moco intestinal. Esto podría mejorar potencialmente la función de barrera intestinal.
Biosíntesis de manósidos en polisacáridos, glucoproteínas y glucolípidos
La α-D-manosa 1-fosfato es un intermedio esencial en la biosíntesis de manósidos en polisacáridos, glucoproteínas y glucolípidos . En esta biosíntesis, la α-Man1 P se genera a partir de la D-manosa 6-fosfato (Man6 P) por fosfomannomutasa (PMM, EC 5.4.2.8) y se convierte en GDP-manosa (GDP-Man) por manosa 1-fosfato guanililtransferasa (EC 2.7.7.13) para ser el sustrato donador para varias mannosiltransferasas .
Mecanismo De Acción
Target of Action
The primary target of Alpha-D-Mannose-1-Phosphate Sodium Salt is the biochemical pathway of fructose and mannose metabolism . It plays a crucial role in cellular communication and function as it is a component of glycoproteins and glycolipids .
Mode of Action
Alpha-D-Mannose-1-Phosphate Sodium Salt interacts with its targets by serving as an intermediate in the metabolism of fructose and mannose . This interaction leads to changes in the metabolic pathways, affecting the production and utilization of these sugars in the body.
Biochemical Pathways
The compound affects the fructose and mannose metabolic pathways . As an intermediate, it contributes to the conversion of D-Mannose 6-phosphate to fructose 6-phosphate . This process is vital for the normal functioning of various biochemical processes in the body.
Result of Action
The action of Alpha-D-Mannose-1-Phosphate Sodium Salt at the molecular and cellular level results in the regulation of fructose and mannose metabolism . This regulation is crucial for maintaining cellular function and communication, as these sugars are key components of glycoproteins and glycolipids .
Action Environment
The action, efficacy, and stability of Alpha-D-Mannose-1-Phosphate Sodium Salt can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds or cofactors necessary for its action. For instance, its solubility in water suggests that it can be easily transported in bodily fluids . .
Análisis Bioquímico
Biochemical Properties
Alpha-D-Mannose-1-phosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which are crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate and vice versa . These interactions are essential for the proper functioning of glycosylation pathways, which are vital for protein folding and stability.
Cellular Effects
Alpha-D-Mannose-1-phosphate sodium salt influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving glycoproteins. The compound affects gene expression by modulating the activity of transcription factors that are sensitive to glycosylation states. Additionally, it impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, Alpha-D-Mannose-1-phosphate sodium salt exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for phosphomannomutase and phosphoglucomutase, facilitating the conversion between different phosphorylated forms of mannose. This conversion is critical for maintaining the balance of mannose derivatives required for glycosylation and other metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-D-Mannose-1-phosphate sodium salt can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in glycosylation patterns and metabolic flux .
Dosage Effects in Animal Models
The effects of Alpha-D-Mannose-1-phosphate sodium salt in animal models are dose-dependent. At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it can exhibit toxic effects, including disruptions in glycosylation and metabolic imbalances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects .
Metabolic Pathways
Alpha-D-Mannose-1-phosphate sodium salt is involved in the metabolic pathways of fructose and mannose. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which facilitate the interconversion of mannose-6-phosphate and mannose-1-phosphate. These interactions are crucial for maintaining the proper balance of mannose derivatives necessary for glycosylation and other metabolic processes .
Transport and Distribution
Within cells, Alpha-D-Mannose-1-phosphate sodium salt is transported and distributed by specific transporters and binding proteins. These molecules ensure that the compound reaches its target sites, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The localization and accumulation of the compound are tightly regulated to maintain cellular homeostasis .
Subcellular Localization
Alpha-D-Mannose-1-phosphate sodium salt is primarily localized in the cytoplasm, where it participates in metabolic processes. It is also found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in glycosylation. The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications .
Propiedades
Número CAS |
99749-54-9 |
|---|---|
Fórmula molecular |
C6H11Na2O9P |
Peso molecular |
304.10 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1 |
Clave InChI |
DCOZWBXYGZXXRX-ATVZWOOISA-L |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)


![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)


![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)





